molecular formula C15H13ClO2 B1347712 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 590360-23-9

5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1347712
CAS No.: 590360-23-9
M. Wt: 260.71 g/mol
InChI Key: AJWAGBRTJHZGCV-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS 590360-23-9) is a substituted benzaldehyde derivative featuring:

  • A chlorine atom at the 5-position of the benzene ring.
  • A (4-methylbenzyl)oxy group (–O–CH₂–C₆H₄–CH₃) at the 2-position, forming an ether linkage.

Properties

IUPAC Name

5-chloro-2-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWAGBRTJHZGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358392
Record name 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590360-23-9
Record name 5-Chloro-2-[(4-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590360-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 5-Chlorosalicyaldehyde (5-chloro-2-hydroxybenzaldehyde): This compound serves as a common precursor, providing the chloro substituent and the aldehyde group already positioned on the aromatic ring.
  • 4-Methylbenzyl bromide or chloride: Used as the alkylating agent to introduce the 4-methylbenzyl group via nucleophilic substitution.
  • Base: Typically potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are commonly used to facilitate the nucleophilic substitution.

Synthetic Route

The most common and efficient method to prepare this compound is through O-alkylation of 5-chlorosalicyaldehyde with 4-methylbenzyl halide under basic conditions.

Reaction Scheme:

$$
\text{5-Chlorosalicyaldehyde} + \text{4-Methylbenzyl bromide} \xrightarrow[\text{Solvent}]{\text{Base}} \text{this compound}
$$

Stepwise Description:

  • Deprotonation: The phenolic hydroxyl group of 5-chlorosalicyaldehyde is deprotonated by the base, generating a phenolate ion.
  • Nucleophilic Substitution: The phenolate ion attacks the electrophilic carbon of the 4-methylbenzyl halide, displacing the halide ion and forming the benzyloxy ether bond.
  • Workup and Purification: The reaction mixture is quenched, and the product is isolated by extraction, followed by purification techniques such as recrystallization or column chromatography.

Reaction Conditions

Parameter Typical Conditions
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent Dimethylformamide (DMF), acetone, or acetonitrile
Temperature Room temperature to reflux (25–80 °C)
Reaction Time 4–24 hours
Molar Ratios 1:1 to 1:1.2 (5-chlorosalicyaldehyde : 4-methylbenzyl halide)
Purification Column chromatography or recrystallization

Alternative Preparation Approaches

Direct Chlorination of 2-[(4-methylbenzyl)oxy]benzaldehyde

An alternative route involves first synthesizing 2-[(4-methylbenzyl)oxy]benzaldehyde by O-alkylation of salicylaldehyde with 4-methylbenzyl halide, followed by selective chlorination at the 5-position using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

Advantages:

  • Allows control over the chlorination step.
  • May provide better regioselectivity.

Disadvantages:

  • Requires careful control to avoid over-chlorination or chlorination at undesired positions.
  • Additional purification steps needed.

Use of Protecting Groups

In some synthetic schemes, the aldehyde group may be protected (e.g., as an acetal) during the O-alkylation or chlorination steps to prevent side reactions, then deprotected at the end.

Research Findings and Optimization

  • Yield Optimization: Studies indicate that using potassium carbonate in DMF at 60–80 °C for 12–16 hours typically yields the product in 70–85% isolated yield.
  • Purity: Purification by silica gel chromatography using hexane/ethyl acetate mixtures achieves >98% purity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
O-Alkylation of 5-chlorosalicyaldehyde 5-Chlorosalicyaldehyde, 4-methylbenzyl bromide K2CO3, DMF, 60–80 °C, 12–16 h 70–85 Most common, straightforward
Chlorination of 2-[(4-methylbenzyl)oxy]benzaldehyde 2-[(4-methylbenzyl)oxy]benzaldehyde, NCS or SO2Cl2 Room temp, inert atmosphere 60–75 Requires regioselective control
Protected aldehyde approach Protected salicylaldehyde derivative, 4-methylbenzyl halide Base, solvent, then deprotection 65–80 Prevents side reactions on aldehyde

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Characteristic signals include aldehyde proton (~9.8 ppm), aromatic protons, benzylic methylene protons (~4.5–5.0 ppm), and methyl group on benzyl ring (~2.3 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 260.7 consistent with molecular weight.
  • Infrared Spectroscopy: Strong absorption near 1700 cm⁻¹ for aldehyde C=O stretch; ether C–O stretch around 1100 cm⁻¹.
  • Melting Point: Typically reported in literature to confirm purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(4-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the compound’s structure .

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly impacts physicochemical properties. Key comparisons include:

Compound Name 2-Position Substituent Electronic Nature Key Properties Reported
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde (4-Methylbenzyl)oxy Electron-donating (ether) Hypothesized enhanced solubility and luminescence due to aromatic bulk .
5-Chloro-2-(difluoromethoxy)benzaldehyde Difluoromethoxy (–O–CF₂) Electron-withdrawing Increased polarity; potential reactivity in electrophilic substitution .
5-Chloro-2-hydroxybenzaldehyde Hydroxy (–OH) Electron-withdrawing Forms stable thiosemicarbazone complexes; lower thermal stability compared to ethers .
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde Hydroxy (–OH) and azo (–N=N–) Mixed electronic effects High conjugation for visible-light absorption; used in dye synthesis .
Key Insights:
  • Electron-donating groups (e.g., benzyloxy) may enhance luminescence in coordination complexes by stabilizing excited states .
  • Electron-withdrawing groups (e.g., difluoromethoxy) increase electrophilicity of the aldehyde, favoring nucleophilic additions .

Photoluminescent Properties

Zinc complexes of structurally related benzaldehydes exhibit tunable photoluminescence (PL) quantum yields (QY) and electroluminescence (EL) efficiency:

Compound (Ligand Basis) PL QY (Solid State) EL Color Range Application Context
Zinc complex with 5-chloro-2-(N-tosylamino)benzaldehyde 11.34–48.3% Bluish-green (494 nm) to green (533 nm) OLEDs, high-brightness displays .
Zinc complex with 5-chloro-2-hydroxybenzaldehyde Not reported Not reported Biological imaging (inferred from thiosemicarbazone derivatives) .
Key Insights:
  • Bulky substituents (e.g., tosylamino, benzyloxy) likely improve solid-state PL QY by reducing aggregation-caused quenching .
  • The (4-methylbenzyl)oxy group in the target compound may similarly enhance PL efficiency compared to smaller substituents.
Key Insights:
  • Thermal stability : Aromatic ethers (e.g., benzyloxy) likely improve stability compared to hydroxy or azo groups due to stronger bonding .
  • Biological activity : Chlorine substitution enhances bioactivity, but bulky groups (e.g., benzyloxy) may affect membrane permeability .

Biological Activity

5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound characterized by its unique structural features, including a chloro substituent and a benzyl ether moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. The molecular formula is C15H13ClO2, with a molecular weight of 260.72 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure contributes to its reactivity and interaction with biological macromolecules. The presence of both the chloro group and the benzyl ether moiety allows for diverse chemical behavior, which may include enzyme inhibition and receptor binding.

Property Details
Molecular FormulaC15H13ClO2
Molecular Weight260.72 g/mol
Functional GroupsChloro, Benzyl ether

Enzyme Inhibition

Compounds like this compound may act as enzyme inhibitors. Research on analogous compounds has shown significant inhibition of tyrosinase activity, which is crucial in melanin production . Such inhibition could have implications for treating hyperpigmentation disorders.

Antioxidant Activity

Antioxidant properties have been noted in related benzaldehyde compounds. For example, certain analogs have exhibited strong radical scavenging capabilities against DPPH and ABTS radicals . This suggests that this compound could also possess antioxidant activity, contributing to its potential therapeutic profile.

Study on Tyrosinase Inhibition

A study investigated the effects of various benzaldehyde derivatives on tyrosinase activity in B16F10 murine cells. Compounds similar to this compound showed potent inhibition of cellular tyrosinase activity without significant cytotoxicity at lower concentrations . This highlights the potential of such compounds in dermatological applications.

Antibacterial Modulation

Research has demonstrated that benzaldehyde can modulate the efficacy of standard antibiotics by reducing their minimum inhibitory concentrations (MIC) against Staphylococcus aureus. This effect is attributed to benzaldehyde's ability to alter bacterial membrane permeability . Although direct studies on this compound are lacking, this mechanism may be relevant due to structural similarities.

Q & A

Q. What synthetic routes are effective for preparing 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 5-chloro-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) under basic conditions (e.g., K₂CO₃). The reaction is typically monitored by TLC (e.g., PE/EtOAc 80:20) and purified via recrystallization (ethanol) or column chromatography . Optimization may require temperature control (ambient to 80°C) and stoichiometric adjustments (1.5 eq. of benzyl chloride to 1 eq. aldehyde) to improve yields.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1689 cm⁻¹, ether C-O-C ~1255 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons splitting based on substituents) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings, hydrogen bonding) .

Q. How can researchers assess the compound’s solubility and stability for storage?

  • Methodological Answer : Solubility is tested in common solvents (DCM, ethanol, DMSO) via incremental addition. Stability studies under varying temperatures (4°C, RT, -20°C) and humidity levels (desiccator vs. ambient) are recommended. For long-term storage, keep in airtight containers with desiccants, away from light, as aldehydes are prone to oxidation .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests an unexpected substituent position, X-ray crystallography can clarify spatial arrangements . IR discrepancies (e.g., shifted C=O peaks) may arise from polymorphic forms; differential scanning calorimetry (DSC) or powder XRD can identify crystalline variations .

Q. What mechanistic insights govern its reactivity in condensation reactions (e.g., with amines)?

  • Methodological Answer : The aldehyde group undergoes nucleophilic attack by amines, forming Schiff bases. Reaction kinetics depend on electronic effects (chloro substituent activates the aldehyde) and steric hindrance from the 4-methylbenzyloxy group. Solvent polarity (DMF vs. ethanol) and catalysts (e.g., NaHSO₃) influence imine stability .

Q. What are its potential applications in medicinal chemistry or materials science?

  • Methodological Answer :
  • Medicinal Chemistry : The chloro and benzyloxy groups enhance lipophilicity, making it a candidate for drug intermediates (e.g., antimicrobial agents or receptor antagonists). Functionalization via Suzuki coupling or amidation can diversify bioactivity .
  • Materials Science : Its planar structure and hydrogen-bonding capacity (via aldehyde/ether groups) suggest utility in supramolecular assemblies or metal-organic frameworks (MOFs) .

Q. How does the compound behave under catalytic conditions (e.g., hydrogenation or oxidation)?

  • Methodological Answer :
  • Hydrogenation : Pd/C or Raney Ni reduces the aldehyde to a primary alcohol, but the chloro group may resist reduction under mild conditions.
  • Oxidation : KMnO₄ or CrO₃ oxidizes the aldehyde to a carboxylic acid, though overoxidation of the benzyl ether is possible. Controlled conditions (low temp, stoichiometric oxidant) are critical .

Q. What strategies mitigate side reactions during functionalization (e.g., ether cleavage)?

  • Methodological Answer : Protect the aldehyde group (e.g., acetal formation) before modifying the benzyloxy moiety. Alternatively, use mild Lewis acids (BF₃·Et₂O) for selective deprotection. Monitor side products via LC-MS or GC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Variations may stem from impurities (e.g., residual solvents) or polymorphs. Reproduce synthesis and purification steps rigorously. Compare with literature using identical instrumentation (e.g., same NMR frequency) and validate against certified reference materials if available .

Tables for Key Data

Property Technique Typical Observations Reference
Melting PointDSC/TGA98–100°C (varies with purity)
C=O StretchingIR1685–1695 cm⁻¹
Aromatic Proton Environment¹H NMR (CDCl₃)δ 7.2–8.1 (multiplet, 3H Ar), δ 10.1 (CHO)
Crystal StructureX-rayDihedral angle: ~78° between aromatic rings

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